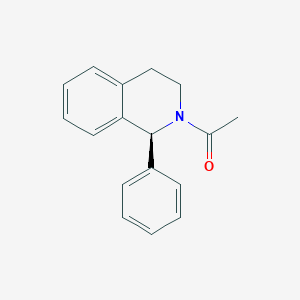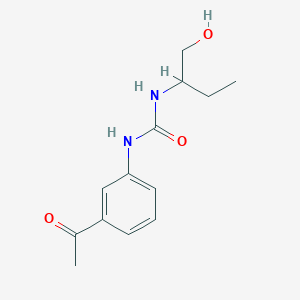![molecular formula C7H13N B14907780 Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
Bicyclo[2.2.0]hexan-1-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.0]hexan-1-ylmethanamine is a bicyclic amine compound characterized by its unique structural framework. This compound features a bicyclo[2.2.0]hexane core with a methanamine group attached to it. The rigidity and strain within the bicyclic structure make it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[22One common method is the [2+2] cycloaddition reaction, where a suitable diene and a dienophile react under photochemical conditions to form the bicyclic structure . Subsequent functionalization steps introduce the methanamine group.
Industrial Production Methods
Industrial production methods for bicyclo[2.2.0]hexan-1-ylmethanamine are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Photochemical cycloaddition reactions can be adapted for larger-scale production with appropriate reactors and light sources.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.0]hexan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Bicyclo[2.2.0]hexan-1-ylmethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential as a drug candidate for various therapeutic areas is ongoing.
Industry: Its use in the development of new materials and polymers is being explored.
Mécanisme D'action
The mechanism by which bicyclo[2.2.0]hexan-1-ylmethanamine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise interactions with enzymes and receptors, potentially leading to unique biological activities. The pathways involved in these interactions are still under investigation, but they likely include binding to active sites and altering enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: Features a different arrangement of carbon atoms in the bicyclic core.
Uniqueness
Bicyclo[2.2.0]hexan-1-ylmethanamine is unique due to its specific bicyclic framework and the presence of the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
1-bicyclo[2.2.0]hexanylmethanamine |
InChI |
InChI=1S/C7H13N/c8-5-7-3-1-6(7)2-4-7/h6H,1-5,8H2 |
Clé InChI |
WRKDOUVGGSOUER-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
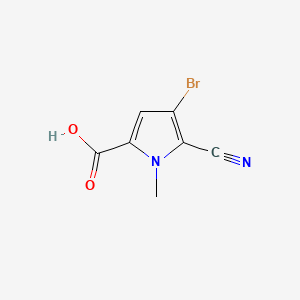
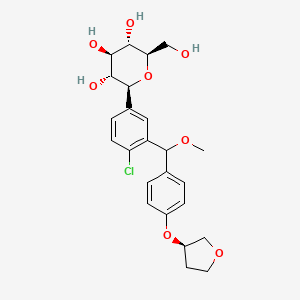
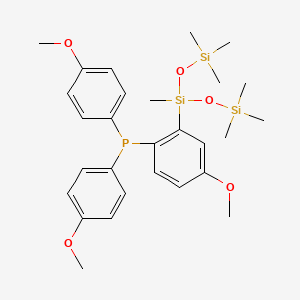
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)

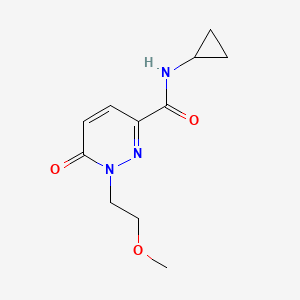
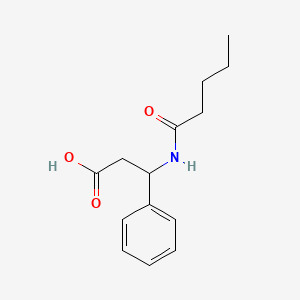
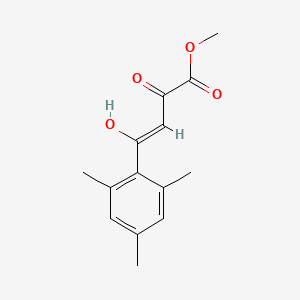

![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
